REACTION_CXSMILES
|
Cl[CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[C:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:3]#[N:4].C(=O)([O-])[O-].[K+].[K+].C(=O)(O)[O-].[K+].CS(C)=O>O>[C:13]([C:7]1[CH:8]=[C:9]([Cl:12])[CH:10]=[CH:11][C:6]=1[CH:5]=[CH:2][C:3]#[N:4])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3,4.5|
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Name
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α,4-dichloro-2-(benzoyl)-benzenepropanenitrile
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Quantity
|
50.9 g
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Type
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reactant
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Smiles
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ClC(C#N)CC1=C(C=C(C=C1)Cl)C(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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17 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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50.9 g
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Type
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reactant
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Smiles
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C([O-])(O)=O.[K+]
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Name
|
|
Quantity
|
510 mL
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Type
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reactant
|
Smiles
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CS(=O)C
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Name
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|
Quantity
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1.5 L
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 48 hr
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the resulting percipitate was collected by filtration
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Type
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CUSTOM
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Details
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Recrystallization
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Type
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ADDITION
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Details
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from a mixture of methylene chloride and ether
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Type
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CUSTOM
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Details
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gave off-white prisms, mp 89°-91°
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Reaction Time |
48 h |
Name
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|
Type
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|
Smiles
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C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)C=CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |